Lotisoflavan Lotisoflavan Lotisoflavan is a hydroxyisoflavan that is isoflavan substituted by hydroxy groups at positions 2' and 4' and methoxy groups at positions 5 and 7 respectively. It has a role as a plant metabolite. It is a methoxyisoflavan and a member of hydroxyisoflavans. It derives from an isoflavan.
Brand Name: Vulcanchem
CAS No.: 77370-02-6
VCID: VC21334872
InChI: InChI=1S/C17H18O5/c1-20-12-7-16(21-2)14-5-10(9-22-17(14)8-12)13-4-3-11(18)6-15(13)19/h3-4,6-8,10,18-19H,5,9H2,1-2H3
SMILES: COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol

Lotisoflavan

CAS No.: 77370-02-6

Cat. No.: VC21334872

Molecular Formula: C17H18O5

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Lotisoflavan - 77370-02-6

CAS No. 77370-02-6
Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
IUPAC Name 4-(5,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol
Standard InChI InChI=1S/C17H18O5/c1-20-12-7-16(21-2)14-5-10(9-22-17(14)8-12)13-4-3-11(18)6-15(13)19/h3-4,6-8,10,18-19H,5,9H2,1-2H3
Standard InChI Key ITRZCICEVGLQFO-UHFFFAOYSA-N
SMILES COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC
Canonical SMILES COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC

Chemical Properties and Structure

Molecular Identity and Structure

Lotisoflavan is represented by the molecular formula C₁₇H₁₈O₅ with a calculated molecular weight of 302.32 g/mol . Its systematic chemical name is 2',4'-Dihydroxy-5,7-dimethoxyisoflavan, although it is also referred to as 4-(5,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol in some literature . The structure consists of a characteristic isoflavan skeleton with specific substitution patterns on both the A and B rings.

Table 1: Chemical Identity of Lotisoflavan

ParameterValue
CAS Registry Number77370-02-6
Chemical FormulaC₁₇H₁₈O₅
Molecular Weight302.32 g/mol
Primary NameLotisoflavan
Alternative Names2',4'-Dihydroxy-5,7-dimethoxyisoflavan; 4-(5,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol
Chemical ClassHydroxyisoflavan, Methoxyisoflavan
Database IdentifiersPubChem CID: 442805; ChEBI ID: CHEBI:6543; KEGG ID: C10495

Physical and Spectroscopic Properties

Lotisoflavan exists in a semisolid state under standard conditions. It exhibits specific optical rotation [α]D of -13.5° when measured at a concentration of 0.3 in methanol, indicating its chiral nature . Spectroscopic analysis has revealed that the compound has ultraviolet absorption maxima at 279 nm in methanol and shifts to 291 nm when measured with sodium methoxide (NaOMe) .

Table 2: Physical and Spectroscopic Data for Lotisoflavan

PropertyValue
Physical StateSemisolid
Optical Rotation[α]D -13.5° (c = 0.3, MeOH)
UV λmax (nm)279 (MeOH), 291 (NaOMe)
ESIMS (positive mode)m/z 325 (M⁺+Na, 36%), 303 (M⁺+H, 100%), 302 (M⁺, 17%)
ESIMS (negative mode)m/z 301 (M⁺-1, 100%)

Natural Sources and Isolation

Botanical Origins

Lotisoflavan has been isolated from multiple species belonging to the genus Lotus (family Fabaceae). Research has confirmed its presence in the roots of Lotus lalambensis growing in Saudi Arabia, where it was extracted and characterized as a natural constituent . Additionally, the compound has been detected in the fungus-inoculated leaflets of Lotus angustissimus, suggesting its widespread occurrence within this plant genus .

Biosynthetic Context

Isolation and Identification Methods

Extraction Techniques

The isolation of lotisoflavan from plant material typically involves a series of extraction and purification steps. In documented research, roots of Lotus lalambensis were initially extracted with ethanol, followed by sequential liquid-liquid partitioning using solvents of increasing polarity, including hexane, chloroform, and ethyl acetate . The chloroform and ethyl acetate fractions were found to contain the target compound, which was subsequently purified through chromatographic techniques.

Structural Elucidation

The structural characterization of lotisoflavan has been accomplished through multiple complementary spectroscopic methods. Researchers have employed ultraviolet spectroscopy, mass spectrometry, and various nuclear magnetic resonance (NMR) techniques to elucidate its structure . The positions of the functional groups, particularly the methoxy substituents, were definitively assigned through a combination of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments .

Biological Significance

Role as a Phytoalexin

Lotisoflavan functions as a phytoalexin in the plant defense system, particularly against fungal pathogens. Phytoalexins are low molecular weight antimicrobial compounds that plants produce as part of their immune response to potential invading organisms . The concept of phytoalexins was first introduced over 70 years ago and has since become recognized as a critical component of plant defensive repertoires .

Research History

Initial Discovery

The identification of lotisoflavan dates back to investigations of plant defense mechanisms against pathogens. It was first isolated as a phytoalexin from Lotus species infected with Helminthosporium carbonurn, with initial identification accomplished through a combination of ultraviolet spectroscopy, mass spectrometry, and thin-layer chromatography comparison with synthesized reference materials .

Recent Developments

A significant milestone in lotisoflavan research was its isolation from plants under normal physiological conditions, specifically from the roots of Lotus lalambensis . This finding, reported in research published in the Latin American Chemistry Journal (Revista Latinoamericana de Química), expanded scientific understanding of lotisoflavan's natural occurrence beyond stress-induced production . The researchers noted that this represented the first isolation of lotisoflavan from plants under normal conditions, suggesting additional physiological roles beyond pathogen defense.

Structural Relationships and Comparisons

Related Compounds

Lotisoflavan belongs to a broader family of structurally related isoflavonoids found in the genus Lotus. In studies of Lotus lalambensis roots, lotisoflavan was isolated alongside other compounds including vestitol (another isoflavan derivative) and 2',7-dihydroxy-4',5-dimethoxy-3-arylcoumarin . These findings support the understanding that Lotus species produce a diverse array of phenolic compounds with potential biological activities.

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